molecular formula C26H20BrN3O4S B2898171 2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893298-82-3

2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2898171
CAS No.: 893298-82-3
M. Wt: 550.43
InChI Key: RQPLNSCUVABWCR-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine family, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core substituted with a 4-bromophenyl group at position 4, a 4-methoxybenzyl group at position 6, and a nitrile (-CN) at position 2. The 5,5-dioxide moiety indicates the sulfone group in the benzothiazine ring. Such derivatives are synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile . Pyranobenzothiazines are studied for their biological activities, particularly as monoamine oxidase (MAO) inhibitors, with substituents like bromophenyl and methoxybenzyl influencing selectivity and potency .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O4S/c1-33-19-12-6-16(7-13-19)15-30-22-5-3-2-4-20(22)24-25(35(30,31)32)23(21(14-28)26(29)34-24)17-8-10-18(27)11-9-17/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPLNSCUVABWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of the target compound lies in its substituents and fused heterocyclic system. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Pyrano-Fused Heterocycles

Compound Name Substituents Ring System Functional Groups Key References
Target Compound 4-(4-Bromophenyl), 6-(4-methoxybenzyl) Pyrano[3,2-c][2,1]benzothiazine -CN, 5,5-dioxide
6d () 4-(4-Bromobenzyloxy)phenyl, 6-(hydroxymethyl) Pyrano[3,2-b]pyran -CN, ketone (C=O)
Compound 6d () 6-Benzyl, 4-Phenyl Pyrano[2,3-e][1,2]benzothiazine -CN, 5,5-dioxide
11a () 2,4,6-Trimethylbenzylidene Thiazolo[3,2-a]pyrimidine -CN, diketone
12 () 5-Methylfuran-2-yl Pyrimido[2,1-b]quinazoline -CN, ketone

Key Observations:

  • The target compound and 6d () share the benzothiazine 5,5-dioxide core but differ in substituents: bromophenyl/methoxybenzyl vs. benzyl/phenyl.
  • 6d () has a pyranopyran scaffold with a hydroxymethyl group, lacking the sulfone group critical for MAO inhibition .
  • Thiazolo-pyrimidines (e.g., 11a) and pyrimido-quinazolines (e.g., 12) feature distinct ring systems and lack the dihydropyrano-benzothiazine framework .
Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) IR Peaks (cm⁻¹) Solubility Reference
Target Compound Not reported Expected: ~2190 (-CN), ~1630 (C=O), ~1340/1160 (SO₂) Low (nonpolar substituents)
6d () 214–216 3406 (OH), 2191 (-CN), 1636 (C=O) Moderate in DMSO
11a () 243–246 3436 (NH), 2219 (-CN), 1718 (C=O) Insoluble in water

Analysis:

  • The target compound’s bromophenyl and methoxybenzyl groups increase molecular weight and hydrophobicity, likely reducing aqueous solubility compared to hydroxyl-containing analogs (e.g., 6d in ) .
  • IR spectra of analogs confirm the presence of -CN (~2190 cm⁻¹) and sulfone groups (~1340/1160 cm⁻¹) .

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